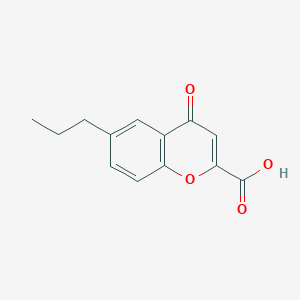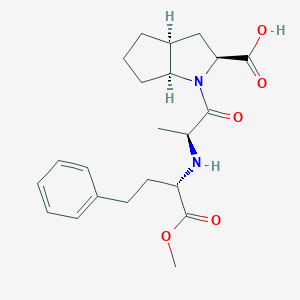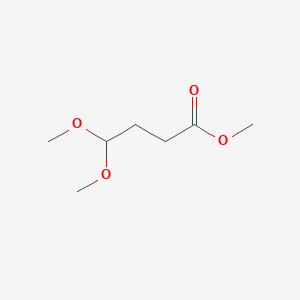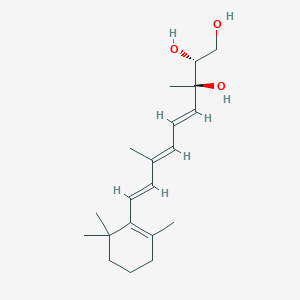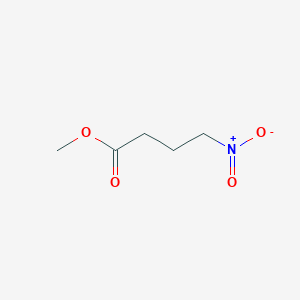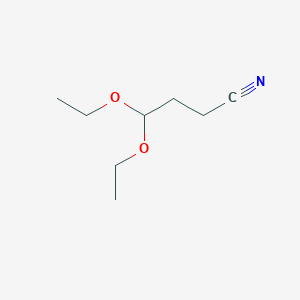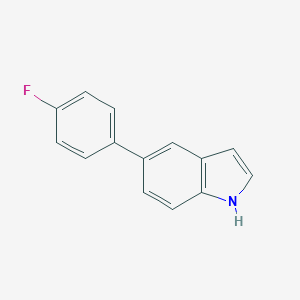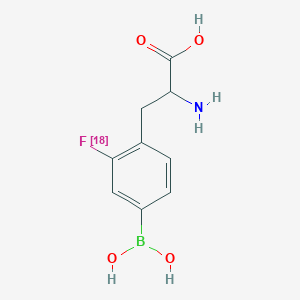
4-Borono-2-fluoro-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Borono-2-fluoro-L-phenylalanine (BFA) is a synthetic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a boron-containing analogue of phenylalanine, which is an essential amino acid that cannot be synthesized by the human body. BFA has been shown to exhibit unique biochemical and physiological properties that make it a valuable tool for studying biological processes.
Mecanismo De Acción
4-Borono-2-fluoro-L-phenylalanine acts as a reversible inhibitor of serine hydrolases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. 4-Borono-2-fluoro-L-phenylalanine has been shown to exhibit selectivity for certain serine hydrolases, making it a valuable tool for studying the function of these enzymes in biological systems.
Efectos Bioquímicos Y Fisiológicos
4-Borono-2-fluoro-L-phenylalanine has been shown to exhibit several biochemical and physiological effects in biological systems. 4-Borono-2-fluoro-L-phenylalanine has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that plays a critical role in the metabolism of endocannabinoids. Inhibition of FAAH by 4-Borono-2-fluoro-L-phenylalanine leads to an increase in endocannabinoid levels, which may have therapeutic potential in the treatment of pain and inflammation. Additionally, 4-Borono-2-fluoro-L-phenylalanine has been shown to inhibit the activity of carboxylesterase enzymes, which are involved in the metabolism of various drugs and xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Borono-2-fluoro-L-phenylalanine is its selectivity for certain serine hydrolases, making it a valuable tool for studying the function of these enzymes in biological systems. Additionally, 4-Borono-2-fluoro-L-phenylalanine is a reversible inhibitor, allowing for the recovery of enzyme activity after treatment. However, one limitation of 4-Borono-2-fluoro-L-phenylalanine is its potential for off-target effects, as it may inhibit other enzymes that contain an active site serine residue. Additionally, the synthesis of 4-Borono-2-fluoro-L-phenylalanine can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 4-Borono-2-fluoro-L-phenylalanine in scientific research. One potential application is in the development of novel inhibitors of serine hydrolases, which may have therapeutic potential in the treatment of various diseases. Additionally, 4-Borono-2-fluoro-L-phenylalanine may be used to study the role of serine hydrolases in various biological processes, including lipid metabolism and inflammation. Finally, the development of new synthesis methods for 4-Borono-2-fluoro-L-phenylalanine may improve its availability and accessibility for scientific research.
Métodos De Síntesis
4-Borono-2-fluoro-L-phenylalanine can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction and the Mannich reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Mannich reaction involves the reaction of an arylboronic acid with a ketone or aldehyde in the presence of a base and a primary amine.
Aplicaciones Científicas De Investigación
4-Borono-2-fluoro-L-phenylalanine has been used in a variety of scientific research applications, including protein labeling, enzyme inhibition, and drug discovery. 4-Borono-2-fluoro-L-phenylalanine can be used to selectively label proteins that contain an active site cysteine residue, allowing for the identification and quantification of these proteins in complex biological samples. 4-Borono-2-fluoro-L-phenylalanine has also been shown to inhibit the activity of serine hydrolases, which are enzymes that play a critical role in a variety of biological processes, including lipid metabolism and inflammation. Additionally, 4-Borono-2-fluoro-L-phenylalanine has been used to identify novel inhibitors of serine hydrolases, which may have therapeutic potential in the treatment of various diseases.
Propiedades
Número CAS |
133921-60-5 |
|---|---|
Nombre del producto |
4-Borono-2-fluoro-L-phenylalanine |
Fórmula molecular |
C14H13F17O |
Peso molecular |
226 g/mol |
Nombre IUPAC |
2-amino-3-(4-borono-2-(18F)fluoranylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1 |
Clave InChI |
GGGVVBGRTWMSPX-KXMUYVCJSA-N |
SMILES isomérico |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)[18F])(O)O |
SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |
SMILES canónico |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |
Sinónimos |
(18F)-(10B)-L-BPA 18F-10B-FBPA 4-BF-Phe 4-borono-2-(18F)fluoro-DL-phenylalanine 4-borono-2-fluoro-L-phenylalanine 4-borono-2-fluorophenylalanine fluoroboronophenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



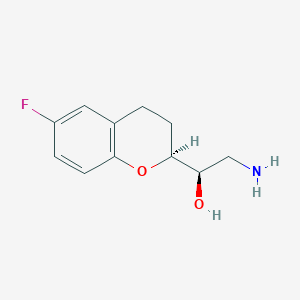
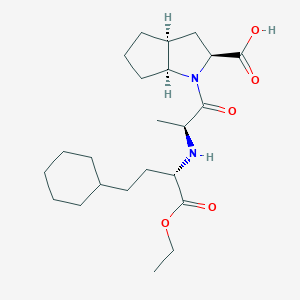
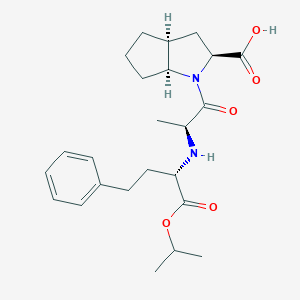
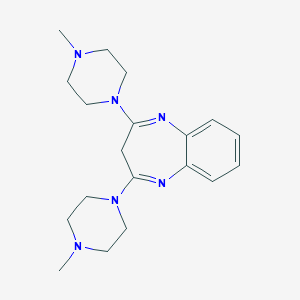
![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)
